molecular formula C14H22N2O2 B1336697 (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate CAS No. 146552-72-9

(S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate

Cat. No.: B1336697
CAS No.: 146552-72-9
M. Wt: 250.34 g/mol
InChI Key: LHZRJEOMDFKIJM-LBPRGKRZSA-N
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Description

(S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its role as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The compound’s structure includes a tert-butyl group, an amino group, and a phenyl group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate typically involves the protection of the amino group of (S)-1-amino-3-phenylpropan-2-ol. One common method is the reaction of (S)-1-amino-3-phenylpropan-2-ol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at room temperature, to yield the desired carbamate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate to its corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines .

Scientific Research Applications

(S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

    (S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate: Similar in structure but with a benzyl group instead of a tert-butyl group.

    ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate: The enantiomer of the compound with a different stereochemistry.

Uniqueness

(S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate is unique due to its specific stereochemistry and the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and binding properties. This makes it particularly useful in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-amino-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZRJEOMDFKIJM-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439673
Record name (2S)-2-(tert-butoxycarbonylamino)-3-phenylpropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146552-72-9
Record name 1,1-Dimethylethyl N-[(1S)-1-(aminomethyl)-2-phenylethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146552-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-(tert-butoxycarbonylamino)-3-phenylpropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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